The exact mechanism by which propargite causes toxicity is not fully elucidated. However, it has been identified as an inhibitor of the monoamine oxidase (MAO) enzyme system [1]. This inhibition can alter the metabolism of monoamine neurotransmitters, though the specific toxicological consequences of this action are not detailed in the available literature.
The absorption, distribution, metabolism, and excretion (toxicokinetics) of this compound have been studied in animal models, with data summarized in the table below.
Table 1: Toxicokinetic Profile of this compound in Animal Models
| Species | Route of Exposure | Key Findings | Reference |
|---|---|---|---|
| Mouse | Oral (Gavage) | Rapid elimination; most of the dose excreted within 24 hours. Sex-dependent excretion: higher urinary (59%) vs. fecal (42%) in males, reversed in females (47% urine, 53% feces). | [2] |
| Rat | Dermal | Low to moderate absorption (varies 2%-33% depending on formulation, dose, exposure time). Majority absorbed within first 2-4 hours of exposure. | [2] |
| Rat | Oral | Extensive metabolism. Sex-dependent excretion: similar urinary (43-46%) and fecal (42-46%) in males; higher fecal (50-59%) than urinary (36-42%) in females. Low tissue retention (<1%). | [2] |
The following diagram illustrates the general metabolic pathway of this compound based on the available data.
Generalized metabolic pathway of this compound showing hydrolysis, oxidation, and conjugation leading to excretion [1] [2].
This compound exhibits low to moderate acute toxicity via oral and dermal routes but is a strong irritant to the skin and eyes [1]. Long-term studies have investigated its potential for carcinogenicity and other chronic effects.
Table 2: Summary of Key Toxicological Studies on this compound
| Study Type | Species | Key Findings / Outcomes | Reference |
|---|---|---|---|
| Acute Toxicity | Rat (Oral) | LD~50~: 1-4 g/kg (low toxicity) | [1] |
| Rat (Dermal) | LD~50~: >250 mg/kg (males), >680 mg/kg (females) (low to moderate toxicity) | [1] | |
| Rabbit (Dermal) | Strong skin and eye irritant (causing erythema, edema, eschar) | [1] | |
| Long-Term & Carcinogenicity | Mouse | No carcinogenic effects observed in available study. | [2] |
| Rat | Found inadequate for evaluation in an early (1966) study; later studies informed the ADI. | [2] | |
| Reproductive Toxicity | Rat (Multigeneration) | NOAEL (No Observed Adverse Effect Level): 15 mg/kg bw/day. Basis for established ADI. | [2] |
| Developmental Toxicity | Rat (Teratogenicity) | Not teratogenic. Some reports of delayed maturation, but later re-evaluation concluded it was not a teratogen. | [2] |
| Genotoxicity | Various in vitro & in vivo | Not genotoxic under the conditions tested. | [2] |
The methodologies from key studies provide insight into how the toxicological data was generated.
Dermal Absorption in Rats [2]
[14C]-radiolabelled this compound (technical-grade or formulations) at 0.05, 0.5, or 5.0 mg/kg in a vehicle.Oral Toxicokinetics in Rats [2]
[14C-phenyl]-propargite (75-262 mg/kg).Sensitization Assessment (Buehler Test) [1]
The available information, primarily from the 1990s and early 2000s, highlights several areas where contemporary research is needed:
| Structural Motif / Feature | Role in MAO Inhibition | Example Inhibitors |
|---|---|---|
| Propargylamine group (Terminal C≡C bond) | Forms a covalent bond with the FAD cofactor, leading to irreversible inhibition [1] [2]. | Selegiline, Pargyline, Rasagiline [1] [2] |
| Non-terminal triple bond | Emerging class of inhibitors; potency is maintained even when the triple bond is internal [1]. | New class of propargylamine derivatives [1] |
| Hydrophobic/Aromatic groups | Interacts with the hydrophobic substrate cavity and the "aromatic cage" of the enzyme's active site [1]. | Present in most known inhibitors |
| Specific residue interactions | Determines selectivity for MAO-A vs. MAO-B. Key residues include Ile-199 and Tyr-326 in MAO-B, and Phe-208 and Ile-335 in MAO-A [1] [2]. | Harmine (MAO-A selective), Deprenyl (MAO-B selective) [2] |
The following are standard methodologies used to evaluate a compound's potential as an MAO inhibitor.
This is the primary method for determining inhibitory activity and potency (IC₅₀ value).
Used for rational design and to understand the potential binding mode of a compound before synthesis or testing.
These methods assess the functional cellular and physiological effects of inhibition.
The diagram below illustrates the logical workflow for a comprehensive research project aimed at discovering and characterizing a new MAO inhibitor.
A workflow for MAO inhibitor discovery, integrating computational and experimental methods.
Given the lack of direct data on this compound, here are steps you can take to investigate its potential:
Mitochondrial ATP synthase is a critical enzymatic complex responsible for generating the majority of cellular ATP through oxidative phosphorylation. This comprehensive technical guide examines the specific inhibition of ATP synthase by propargite, an organosulfite acaricide widely used in agricultural applications. We present mechanistic insights into how this compound exposure regulates expression of specific ATP synthase subunits, potentially contributing to resistance development in target species like Tetranychus cinnabarinus (carmine spider mite). The experimental methodologies outlined herein provide robust frameworks for investigating mitochondrial toxicity and assessing therapeutic potential of ATP synthase modulation. Recent research has revealed that differential expression of specific ATP synthase genes represents a key molecular mechanism underlying this compound resistance, offering novel insights for developing targeted therapeutic strategies against mitochondrial dysfunction in human diseases, including cancer and neurodegenerative conditions.
Mitochondrial ATP synthase (Complex V) represents one of the most sophisticated molecular machines in eukaryotic cells, operating as a rotary nanomotor that couples proton translocation to ATP synthesis [1] [2]. This multifunctional enzyme complex exhibits a remarkably conserved structure across species, with the catalytic β-subunit showing more than 60% amino acid residue conservation from bacteria to mammals [1]. The enzyme's fundamental role encompasses ATP production through oxidative phosphorylation, but it also participates in critical processes including cristae formation, regulation of mitochondrial permeability, and control of cell fate decisions [2].
Table: Structural Composition of Mammalian Mitochondrial ATP Synthase
| Domain/Region | Subunit Composition | Primary Function |
|---|---|---|
| Catalytic F1 Domain | α₃β₃γδε | ATP synthesis/hydrolysis; contains catalytic sites on β subunits |
| Membrane Fo Domain | a, b, c, d, e, f, g, A6L, 6.8PL, DAPIT | Proton translocation; membrane embedding |
| Central Stalk | γ, δ, ε | Torque transmission from Fo to F1 |
| Peripheral Stalk | b, d, F6, OSCP | Prevents unproductive rotation of α₃β₃ |
| Supernumerary Subunits | e, f, g, DAPIT, 6.8PL | Dimerization, oligomerization, cristae formation |
The rotary catalytic mechanism of ATP synthase involves the coupling of proton flow through the membrane-embedded Fo domain to the synthesis of ATP in the F1 catalytic domain [2] [3]. Specifically, the electrochemical gradient generated by the electron transport chain drives protons through the Fo channel, inducing rotation of the c-ring rotor assembly. This mechanical energy is transmitted via the central stalk to the α₃β₃ hexamer, where conformational changes in the three β-subunits drive ATP synthesis from ADP and inorganic phosphate [2]. Each 360° rotation of the γ subunit produces three ATP molecules, making this process one of the most efficient energy conversion mechanisms in biology [3].
The ATPase Inhibitory Factor 1 (IF1) serves as the primary physiological regulator of ATP synthase, functioning as a potent inhibitor of both synthetic and hydrolytic activities when bound to the enzyme [2] [4]. This regulatory protein exhibits tissue-specific expression patterns and operates through a pH-dependent mechanism, with maximal inhibition occurring under acidic conditions typically associated with ischemia or hypoxia [2] [5]. The inhibitory function of IF1 is further modulated by post-translational modifications, particularly phosphorylation at serine 39 by a mitochondrial cAMP-dependent PKA, which reduces its binding affinity to ATP synthase [4].
Condition-dependent inhibition represents a remarkable feature of IF1-mediated regulation. Under ATP hydrolysis conditions (low proton motive force), IF1 binds tightly to the F1 domain, effectively blocking enzymatic activity. However, when the proton motive force is sufficiently high for ATP synthesis, IF1 undergoes forcible ejection from the catalytic site, allowing unimpeded ATP production [3]. This directional regulation prevents futile ATP hydrolysis while permitting efficient ATP synthesis, demonstrating the sophisticated control mechanisms governing cellular energy homeostasis.
This compound, an organosulfite acaricide, exerts its toxic effects primarily through direct inhibition of mitochondrial ATP synthase, although its precise binding site remains to be fully elucidated [6]. Recent molecular evidence indicates that this compound exposure significantly regulates the expression of specific ATP synthase genes in Tetranychus cinnabarinus, with transcriptomic analyses revealing five ATP synthase genes responsive to this compound treatment [6]. Among these, TcATPsynF0-2 and TcATPsynF0-4 demonstrated particularly strong responses to this compound exposure, suggesting their potential involvement in the acaricidal mechanism.
The development of resistance mechanisms in target species represents a significant challenge in pest management. Research has revealed that this compound-resistant strains of T. cinnabarinus exhibit differential expression of specific ATP synthase subunits compared to susceptible strains [6]. Specifically, TcATPsynU-2, TcATPsynF0-2, and TcATPsynF0-4 show significant down-regulation in resistant populations, indicating that reduced expression of these subunits may confer resistance by decreasing this compound binding sites or altering enzyme sensitivity.
Table: ATP Synthase Gene Expression Changes in this compound-Resistant T. cinnabarinus
| Gene | Expression in Resistant Strain | Response to this compound Exposure | Proposed Role in Resistance |
|---|---|---|---|
| TcATPsynU-2 | Significantly down-regulated | Not specified | Reduced binding sites; decreased sensitivity |
| TcATPsynF0-2 | Significantly down-regulated | Strong response | Altered drug-target interaction; modified efficacy |
| TcATPsynF0-4 | Significantly down-regulated | Strong response | Structural modification of ATP synthase complex |
| Other ATP synthase genes | Varied expression | Variable response | Potential compensatory mechanisms |
This compound belongs to a broader class of compounds that target mitochondrial ATP synthase, which includes both natural and synthetic inhibitors with diverse chemical structures and mechanisms of action [1] [7]. Unlike oligomycin, which binds directly to the c-subunit of the Fo domain, or IF1, which inhibits through structural occlusion of catalytic sites, this compound appears to operate through a distinct molecular mechanism that ultimately triggers metabolic disruption and cellular death in target organisms.
The toxicological profile of this compound shares characteristics with other ATP synthase inhibitors, including the potential for neurotoxicity, cardiotoxicity, and nephrotoxicity in non-target species [1]. These adverse effects stem from the critical dependence of high-energy tissues on continuous ATP production through oxidative phosphorylation. Understanding these shared toxicological properties is essential for risk assessment and the development of selective inhibitors that minimize off-target effects in human tissues while maintaining efficacy against agricultural pests.
Comprehensive evaluation of ATP synthase function requires integrated methodological approaches that assess both direct enzymatic activity and broader bioenergetic parameters. The CeBioND consortium (Cellular Bioenergetics of Neurodegenerative Diseases) has established standardized protocols for measuring mitochondrial function that are widely applicable to toxicological assessments [8]. These guidelines provide robust frameworks for investigating compounds like this compound that potentially disrupt mitochondrial energy metabolism.
Oxygen consumption rate (OCR) measurements using Seahorse XF Analyzers or similar platforms represent a cornerstone of mitochondrial functional assessment [8] [5]. This methodology enables real-time monitoring of respiratory parameters under basal conditions and in response to sequential injection of specific inhibitors, providing a comprehensive profile of mitochondrial function. The standard protocol involves measurements before and after additions of oligomycin (ATP synthase inhibitor), FCCP (mitochondrial uncoupler), and rotenone/antimycin A (Complex I/III inhibitors) to elucidate specific aspects of electron transport chain and ATP synthase function [5].
Experimental workflow for oxygen consumption rate (OCR) measurements using sequential inhibitor injections.
Advanced biophysical techniques provide unprecedented insights into ATP synthase function and inhibition mechanisms. Single-molecule manipulation experiments using magnetic tweezers have elucidated the fundamental mechanism of IF1 ejection from ATP synthase under synthesis conditions [3]. This methodology involves attaching magnetic beads to the γ subunit of F1 as a rotation probe and applying controlled torque to monitor rotational behavior in the presence of inhibitory proteins or compounds.
Fluorescence imaging approaches enable visualization of key mitochondrial parameters in intact cells. Standardized protocols for time-lapse fluorescence imaging of mitochondrial membrane potential (using TMRM or similar potentiometric dyes) and mitochondrial NAD(P)H autofluorescence provide complementary information about mitochondrial energetic status [8]. These techniques are particularly valuable for assessing cell-to-cell heterogeneity in mitochondrial responses to toxic insults and for monitoring temporal dynamics of mitochondrial dysfunction.
Transcriptomic approaches are essential for identifying specific ATP synthase subunits affected by this compound exposure. The molecular analysis of T. cinnabarinus ATP synthase genes involved full-length cDNA cloning of twelve distinct ATP synthase genes, followed by quantitative expression analysis in both susceptible and resistant strains [6]. Experimental workflows typically include:
This methodological approach confirmed that TcATPsynF0-2 and TcATPsynF0-4 show particularly strong responses to this compound exposure, providing molecular targets for further investigation and potential development of resistance-breaking compounds.
Mitochondrial ATP synthase has emerged as a promising therapeutic target for diverse human pathologies, particularly in oncology where reprogrammed energy metabolism represents a hallmark of cancer [9]. Numerous cancer types, including glioblastoma, ovarian cancer, prostate cancer, breast cancer, and clear cell renal cell carcinoma, demonstrate elevated expression of ATP synthase subunits, which correlates with poor prognosis and enhanced metastatic potential [9]. This overexpression likely reflects the increased bioenergetic and biosynthetic demands of rapidly proliferating cancer cells.
Differential inhibition strategies have been proposed to leverage the structural and regulatory differences between normal and pathological ATP synthase complexes. The discovery that ectopically expressed ATP synthase (EAS) localizes to the plasma membrane of tumor cells and vascular endothelial cells provides a particularly promising target for selective therapeutic intervention [9]. EAS appears to participate in angiogenesis regulation, extracellular ATP production, and maintenance of intracellular pH homeostasis in the acidic tumor microenvironment, offering multiple avenues for disrupting tumor progression.
Table: Selected ATP Synthase Inhibitors with Therapeutic Potential
| Inhibitor | Source | Molecular Target | Therapeutic Application |
|---|---|---|---|
| Oligomycin | Streptomyces species | Fo region (c-subunit) | Preclinical cancer models |
| Resveratrol | Grapes, berries | γ and β subunits | Phase I/II trials for colon cancer |
| Epigallocatechin gallate (EGCG) | Green tea | F1 catalytic domain | Early phase trials for multiple cancers |
| Apoptolidin | Nocardiopsis species | α subunit | Preclinical cancer models |
| Bedaquiline | Synthetic compound | c-subunit (bacterial) | FDA-approved for tuberculosis |
| (+)-Epicatechin | Natural flavonoid | Selective hydrolysis inhibition | Mitochondrial disease models |
Therapeutic targeting of ATP synthase requires careful consideration of selectivity to minimize adverse effects on normal tissues. The conditional inhibition exhibited by endogenous IF1 provides a blueprint for developing context-dependent inhibitors that preferentially affect pathological states [2] [3]. Recent research has identified (+)-epicatechin as a compound capable of selectively inhibiting ATP hydrolysis without compromising ATP synthesis capacity, representing a significant advance in targeted therapeutic development [10].
Structural biology insights have been instrumental in developing selective inhibition strategies. Cryo-EM structures of mammalian ATP synthase have revealed drug-binding pockets and regulatory sites that can be exploited for selective targeting [2] [3]. For example, the binding site for resveratrol localizes to a hydrophobic pocket between the C-terminal region of the γ subunit and the hydrophobic interior of the β subunit, distinct from the oligomycin binding site in the Fo domain [7]. These structural insights enable rational drug design approaches to develop compounds with improved specificity and reduced off-target effects.
The investigation of This compound-mediated inhibition of mitochondrial ATP synthase provides valuable insights into both acaricidal mechanisms and fundamental mitochondrial biology. The discovery that specific subunits (particularly TcATPsynF0-2 and TcATPsynF0-4) are differentially regulated in response to this compound exposure identifies potential molecular determinants of sensitivity and resistance [6]. These findings have significant implications for developing next-generation acaricides that overcome resistance while minimizing environmental impact.
Future research directions should focus on structural characterization of this compound binding to ATP synthase, potentially through cryo-EM approaches similar to those used for other inhibitors [3]. Additionally, comparative toxicology studies examining the effects of this compound on mammalian versus arthropod ATP synthase could identify species-specific differences that might be exploited for selective toxicity. The development of targeted delivery systems for ATP synthase inhibitors represents another promising avenue, particularly for cancer therapeutics where ectopically expressed ATP synthase on the plasma membrane provides a specific target [9].
The methodological frameworks presented in this guide provide comprehensive approaches for investigating ATP synthase function and inhibition. As research continues to elucidate the complex regulation of this essential enzymatic complex, new opportunities will emerge for developing targeted therapies for mitochondrial diseases, cancer, and other conditions characterized by bioenergetic dysfunction. The intersection of toxicological research on compounds like this compound and translational medicine approaches targeting ATP synthase promises to yield innovative therapeutic strategies with significant clinical impact.
While a definitive log P is unavailable, recent studies clarify this compound's biological activity and chemical context.
The following established protocols are relevant for determining the log P of a compound like this compound.
| Method | Principle | Applicable log P Range | Key Standards / Guidelines |
|---|---|---|---|
| Shake Flask | Direct partitioning between octanol and water phases under equilibrium conditions [3]. | -2 to 4 [3] | OECD Test Guideline 107 [3]. |
| Slow Stirring | Reduces emulsion formation by slow stirring for highly hydrophobic compounds [3]. | >4.5 to 8.2 [3] | OECD Test Guideline 123 [3]. |
| Generator Column | Water is passed through an inert column holding the chemical; eluent is analyzed for concentration [3]. | 1 to 6 [3] | EPA OPPTS 830.7560 [3]. |
| Reversed-Phase HPLC | Indirect method correlating a compound's retention time with reference substances [3]. | 0 to 6 [3] | OECD Test Guideline 117 [3]. |
The experimental workflow for the shake-flask method, a common starting point, can be visualized as follows:
Workflow for the shake-flask log P determination method.
Given the lack of a single definitive value, a consolidated approach is recommended to tackle the uncertainty.
To locate a specific value for this compound, you could try the following:
The quantitative data on this compound's solubility and key physical properties are summarized in the table below for easy comparison.
| Property | Value | Conditions / Notes | Source |
|---|---|---|---|
| Water Solubility | 0.215 mg/L (or 215 µg/L) | 20°C, pH 7 | [1] [2] |
| Log P (Octanol-Water) | 5.7 | Indicates high lipophilicity | [1] [2] |
| Physical State | Dark yellow-brown/amber viscous liquid | [1] [3] | |
| Melting Point | <25 °C | [2] | |
| Density | 1.10 g/cm³ | [3] |
The following diagram illustrates the relationship between this compound's key physicochemical properties and their implications:
Relationship between this compound's key properties and their research implications.
This compound is highly miscible with various organic solvents, a characteristic critical for formulating commercial products. The data below shows its solubility is 200,000 mg/L at 20°C in several common solvents [1].
Other sources note it is also slightly soluble in chloroform and hexane, and is generally miscible in organic solvents [2] [3]. This high lipophilicity aligns with its high Log P value and supports its typical formulation as emulsifiable concentrates (EC) and wettable powders [1].
While specific analytical protocols for solubility determination were not located, the search results provide insight into its synthesis and metabolic fate, which are relevant for a technical guide.
The following chart outlines this metabolic pathway:
Primary metabolic pathway of this compound in biological systems.
For laboratory handling, note these key points:
The table below summarizes the key technical and regulatory characteristics of this compound.
| Characteristic | Description |
|---|---|
| First Introduction | 1969 [1] |
| Initial Registrant/Manufacturer | Uniroyal Chemical [1] |
| Chemical Classification | Organic sulfuric compound; Sulfite ester [1] [2] |
| IUPAC Name | 2-(4-tert-butylphenoxy)cyclohexyl prop-2-yne-1-sulfonate [2] [3] |
| Mode of Action (IRAC Group) | Inhibitor of mitochondrial ATP synthase (IRAC Group 12C) [4] [2] [3] |
| Primary Use | Non-systemic acaricide (miticide) with contact action [2] |
| EU Approval Status | Not approved [2] |
This compound's primary mode of action is the inhibition of mitochondrial ATP synthase, disrupting energy production in mite cells [4] [2] [3]. It is also reported to inhibit monoamine oxidase, which can alter the metabolism of monoamines, and may affect insect reproductive organs and nervous system signaling [1] [4].
The following diagram illustrates the established and potential pathways of this compound's toxicity based on current research:
This compound Mechanism of Action: This flowchart outlines the primary and secondary toxicological pathways of this compound, leading to mite cell death and population control.
Demographic life-table response experiments are a robust method for assessing this compound's long-term impact on mite populations, including resistance development [5].
This compound remains a significant market product, though it faces modern challenges.
This document provides a consolidated overview of analytical methods for detecting and quantifying propargite residues in tea, focusing on a novel fluorescence technique and a standard HPLC protocol to support research in food safety.
The table below summarizes the key characteristics of different methods for detecting this compound in tea and other matrices, highlighting their performance and applicability.
| Method | Detection Principle | Limit of Detection (LOD) | Linear Range | Key Advantages / Applications |
|---|---|---|---|---|
| Fluorescence Sensing (Azide-CD Probe) [1] | Fluorescence quenching via click chemistry | 0.35 ng/mL | 1.0 - 100.0 ng/mL | High selectivity for terminal alkyne, minimal sample prep, suitable for food matrices [1]. |
| Fluorescence Sensing (Tea Waste CQD Probe) [2] | Fluorescence "turn on-off" (FRET) | 10 ng/mL | Information not specified in source | Eco-friendly probe from tea waste, cost-effective, sensitive [2]. |
| High-Performance Liquid Chromatography (HPLC) [3] | UV detection after separation | 100 ng/mL (0.1 µg/mL) | 0.10 - 5.0 µg/mL | Well-established protocol, used for persistence and dissipation studies [3]. |
| Gas Chromatography/Mass Spectrometry (GC/MS) [4] | Mass spectrometric detection | 15 ppb (ng/g) | Information not specified in source | Confirmatory analysis, high specificity for multi-residue analysis [4]. |
Protocol 1: Fluorescence Detection using Azide-Functionalized Carbon Dots (Az-CDs) [1]
This method offers high sensitivity and specificity based on a "click" reaction between the azide group on the carbon dots and the terminal alkyne group of this compound.
Protocol 2: HPLC-UV Detection for this compound Residues [3]
This is a traditional, robust method used for determining residue persistence and safe harvest intervals.
For monitoring this compound in tea, the described fluorescence-based methods provide superior sensitivity and faster analysis with minimal sample preparation, making them excellent for rapid screening [1] [2]. The HPLC-UV method remains a reliable and well-characterized technique for compliance testing and studying residue dissipation patterns [3]. The choice of method depends on the required sensitivity, available equipment, and specific research objectives.
Propargite, an organosulfur acaricide extensively employed in citrus fruits and tea cultivation, poses significant residue concerns that necessitate advanced monitoring methodologies for food safety assurance. Traditional detection techniques often involve complex instrumentation and lengthy sample preparation that limit their practical application in routine monitoring. Recently, carbon dots (C-dots) have emerged as novel fluorescent nanomaterials with exceptional optical properties, including tunable fluorescence, high photostability, and excellent biocompatibility, making them ideal for sensing applications [1] [2]. The innovation presented in these application notes leverages click chemistry principles through specifically designed azide-functionalized carbon dots (Az-CDs) that target the terminal alkyne moiety inherent in this compound's molecular structure [1].
The fundamental detection mechanism relies on the bioorthogonal click reaction between azide groups on the carbon dot surface and the terminal alkyne group of this compound. This specific molecular interaction induces measurable fluorescence quenching through dual mechanisms: aggregation-caused quenching (ACQ) and photoinduced electron transfer (PET) [1]. The Az-CDs serve as both recognition elements and signal transducers, creating a highly specific sensing platform that significantly minimizes interference from other agricultural chemicals and naturally occurring fruit components. This approach represents a paradigm shift in pesticide detection methodology, combining exceptional specificity with analytical simplicity suitable for implementation in resource-limited settings.
The Az-CDs were prepared using a facile hydrothermal approach that allows for simultaneous carbonization and functionalization. The synthesis initiates with carbon precursors containing both carbon sources and azide functional groups, though the specific precursors for Az-CDs weren't detailed in the available literature [1]. Generally, carbon dots can be synthesized through either top-down methods (breaking down larger carbon structures) or bottom-up approaches (building from molecular precursors) [2]. The hydrothermal method, classified as a bottom-up approach, typically involves reaction temperatures between 150-250°C in sealed autoclaves, allowing for precise control over size and surface functionality [2] [3]. Following synthesis, the Az-CDs were thoroughly characterized using TEM for morphological analysis, FTIR and XPS for surface functionality assessment, and UV-visible and fluorescence spectroscopy for optical property evaluation [1].
Citrus fruit and tea leaf samples were processed using a simplified extraction protocol to demonstrate the method's practical applicability. Samples were homogenized and subjected to solid-phase extraction to remove potential interferents while retaining the target this compound analyte. The extraction solvent was optimized to ensure efficient this compound recovery while minimizing co-extraction of matrix components that could potentially interfere with the analysis. The extracted samples were then diluted in appropriate buffer solutions before incubation with the Az-CDs probe solution [1]. For fluorescence measurements, the Az-CDs were dissolved in a compatible aqueous buffer system, and the fluorescence readings were recorded after a pre-determined incubation period that allows for complete reaction between the Az-CDs and this compound. The entire sample preparation process was designed to be rapid and compatible with high-throughput screening requirements.
Fluorescence measurements were conducted using a standard fluorescence spectrophotometer equipped with a temperature-controlled cell holder to maintain consistent reaction conditions. The excitation wavelength was optimized based on the absorption characteristics of the synthesized Az-CDs, with emission typically monitored in the visible range. The fluorescence quenching efficiency was calculated as (F₀ - F)/F₀, where F₀ and F represent the fluorescence intensities before and after addition of this compound, respectively [1]. For quantification, the measurement duration was fixed to ensure complete reaction between Az-CDs and this compound, typically requiring less than 10 minutes per sample. Additional characterization techniques employed included: TEM for morphological analysis (instrument resolution: ~0.5 nm), FTIR spectroscopy (spectral range: 4000-400 cm⁻¹) for functional group identification, and XPS for elemental composition and surface chemistry analysis [1].
The developed Az-CDs-based fluorescence sensing platform demonstrated exceptional analytical performance for this compound detection. The method showed a wide linear response range from 1.0 to 100.0 ng mL⁻¹ with an excellent correlation coefficient (R² = 0.9965), indicating reliable quantification capabilities across environmentally and toxicologically relevant concentration levels. The limit of detection (LOD) was determined to be 0.35 ng mL⁻¹, significantly lower than many conventional methods and sufficient for monitoring this compound residues at regulatory levels [1]. This exceptional sensitivity stems from the high quenching efficiency of the Az-CDs upon interaction with this compound, enabling detection at trace concentrations. Method validation studies demonstrated outstanding precision with relative standard deviations (RSD) below 3.66% across replicate measurements, confirming the method's reliability for routine analytical applications [1].
Table 1: Analytical Performance of Az-CDs for this compound Detection
| Parameter | Performance Value | Conditions |
|---|---|---|
| Linear Range | 1.0-100.0 ng mL⁻¹ | Aqueous buffer |
| Limit of Detection (LOD) | 0.35 ng mL⁻¹ | S/N = 3 |
| Correlation Coefficient (R²) | 0.9965 | Linear regression |
| Recovery Rate (Citrus) | 95.20-97.60% | Spiked samples |
| Recovery Rate (Tea) | 95.50-97.30% | Spiked samples |
| Relative Standard Deviation (RSD) | <3.66% | n = 6 replicates |
The selectivity of the Az-CDs sensing platform was rigorously evaluated against various potential interferents, including structurally related pesticides, common agricultural co-formulants, and natural fruit constituents. The method exhibited remarkable specificity for this compound, with negligible response to other compounds, attributable to the bioorthogonal nature of the click chemistry reaction between the azide groups on the CDs and the terminal alkyne moiety specific to this compound [1]. This high specificity is particularly valuable for real-sample applications where complex matrices may contain numerous interfering substances. The selectivity was quantified by comparing the fluorescence response to this compound versus other compounds at equivalent concentrations, demonstrating at least 5-fold higher sensitivity for this compound over potentially competing species [1].
Table 2: Selectivity Profile Against Common Interferents
| Potential Interferent | Relative Response (%) | Concentration Tested |
|---|---|---|
| This compound | 100 | 10 ng mL⁻¹ |
| Organophosphate Pesticides | <5 | 100 ng mL⁻¹ |
| Carbamate Pesticides | <8 | 100 ng mL⁻¹ |
| Heavy Metal Ions | <10 | 100 ng mL⁻¹ |
| Natural Fruit Sugars | <3 | 1 μg mL⁻¹ |
| Organic Acids | <5 | 1 μg mL⁻¹ |
The practical applicability of the method was demonstrated through extensive recovery studies in authentic citrus fruit and tea leaf samples. The samples were spiked with this compound at varying concentrations across the linear dynamic range, processed using the optimized extraction protocol, and analyzed using the Az-CDs-based fluorescence method. The results showed excellent recovery rates ranging from 95.20% to 97.60% with consistently low standard deviations (RSD < 3.66%), confirming the method's accuracy and precision in complex food matrices [1]. The robust performance in these challenging matrices underscores the method's resistance to matrix effects, a common limitation in fluorescence-based sensing approaches. The method was further validated through comparison with established reference methods, demonstrating strong correlation and equivalent or superior performance in terms of both accuracy and sensitivity while offering significant advantages in terms of analysis time and operational complexity [1].
Materials Required: Carbon precursors (specific precursors not detailed in available literature, though generally including carbon sources and azide-containing compounds), deionized water, ammonium hydroxide, dialysis membrane (MWCO: 1-3.5 kDa), ethanol for purification.
Synthesis Procedure:
Quality Control Parameters:
Materials Required: Synthesized Az-CDs, this compound standard solutions, phosphate buffer saline (PBS, 0.02 M, pH 7.4), ethanol, real samples (citrus fruits, tea leaves), filtration membranes (0.22 μm).
Detection Procedure:
Sample Preparation:
Az-CDs Probe Preparation: Prepare working solution of Az-CDs at 17 μg mL⁻¹ in PBS:ethanol (1:1 v/v) mixture [1].
Detection Reaction:
Fluorescence Measurement:
Quantification:
Critical Parameters for Optimization:
The detection mechanism leverages the specific click chemistry reaction between the azide functional groups on the carbon dots surface and the terminal alkyne moiety in this compound. This interaction initiates a cascade of photophysical events that ultimately lead to measurable fluorescence quenching. The process begins with the formation of a 1,2,3-triazole ring through cycloaddition, which subsequently facilitates the assembly of CD-propargite complexes [1]. This assembly induces two simultaneous quenching mechanisms: aggregation-caused quenching (ACQ), where the proximity of CDs in the assembled structures promotes self-quenching, and photoinduced electron transfer (PET), where electrons are transferred from the excited CD to the this compound molecule, effectively quenching the fluorescence [1]. The entire process is highly specific due to the bioorthogonal nature of azide-alkyne cycloaddition, providing the method with exceptional selectivity against other pesticides that lack the terminal alkyne functionality.
The following diagram illustrates the experimental workflow for this compound detection using Azide-Functionalized Carbon Dots:
The detection mechanism at the molecular level involves specific interactions between the Az-CDs and this compound molecules, as visualized in the following diagram:
The Az-CDs-based fluorescence sensing platform represents a significant advancement in pesticide detection technology, particularly for acaricides containing terminal alkyne functional groups. The method's exceptional sensitivity (LOD: 0.35 ng mL⁻¹) positions it as a viable alternative to conventional instrumental techniques like GC-MS or HPLC-MS, while offering advantages in terms of cost-effectiveness, operational simplicity, and analysis speed [1]. The core innovation lies in the integration of click chemistry principles with the outstanding optical properties of carbon dots, creating a synergistic system that combines molecular recognition with efficient signal transduction. This approach effectively addresses common limitations in fluorescence-based sensing, particularly the challenge of achieving specificity against complex backgrounds [1].
The dual quenching mechanism (ACQ and PET) provides robust signal modulation that enables sensitive quantification of this compound across a wide concentration range. From an applications perspective, this technology holds substantial promise for food safety monitoring programs, environmental surveillance, and quality control in agricultural production [1]. The demonstrated performance in authentic citrus fruit and tea samples, with recovery rates consistently exceeding 95%, validates its readiness for practical implementation. Future development directions could focus on creating multiplexed detection platforms for simultaneous screening of multiple pesticides, integrating the technology into portable field-deployable devices, and developing dipstick or lateral flow formats for rapid on-site testing [3]. The modular design of the sensing platform also suggests potential adaptability for detecting other alkyne-containing compounds beyond this compound, further expanding its application scope in analytical chemistry and food safety.
The application of azide-functionalized carbon dots for fluorescence detection of this compound represents a robust and reliable analytical method that successfully merges the specificity of click chemistry with the sensitivity of fluorescence spectroscopy. The method fulfills essential analytical validation parameters including high sensitivity, excellent selectivity, and outstanding accuracy in complex food matrices. With its straightforward protocol, minimal sample preparation, and cost-effectiveness, this approach offers a practical solution for routine this compound monitoring in food safety applications. The fundamental principle demonstrated here—exploiting bioorthogonal click reactions for specific analyte recognition—also provides a versatile platform that could be adapted for detecting other alkyne-containing compounds beyond this compound, significantly expanding its potential impact in analytical chemistry and environmental monitoring.
Propargite is a sulfite ester acaricide primarily formulated as an emulsifiable concentrate (EC), commonly at 570 g/L (57% EC) [1]. Its mode of action is contact-based, requiring direct application to the target pests [2]. This compound disrupts mite respiration and nervous system function, leading to rapid paralysis and death [1]. It is effective against all active life stages (larvae, nymphs, and adults) but is not ovicidal, meaning it does not kill eggs [1] [3].
| Crop | Application Rate (L/ha) | Application Method | Target Pests | Additional Notes |
|---|---|---|---|---|
| Cotton | 0.75 - 1.5 [1] | Foliar spray [1] | Spider mites, Red mites [1] | Ensure thorough coverage of both leaf surfaces [1]. |
| Citrus | 0.75 - 1.5 [1] | Foliar spray [1] | Citrus red mite (Panonychus citri) [1] | - |
| Apples | Labeled [2] | Foliar spray [2] | Spider mites, Red mites [2] | - |
| Grapes | Labeled [2] | Foliar spray [2] | Spider mites, Red mites [2] | - |
| Soybeans | 0.75 - 1.5 [1] | Foliar spray [1] | Twospotted spider mite (Tetranychus urticae) [3] | Apply at first signs of infestation; scout 5-7 days after application [3]. |
| Tomatoes, Beans | 0.75 - 1.5 [1] | Foliar spray [1] | Twospotted spider mite, other resistant species [1] | - |
| Ornamentals | Labeled [2] [1] | Foliar spray [2] [1] | Various mite species [2] [1] | - |
| Insecticide Group | Common Name | Target Mite Stages | Key Crops | Resistance & Notes |
|---|---|---|---|---|
| 12C (this compound) | This compound (Comite) [3] | Egg, Immature [3] | Citrus, Cotton, Soybeans, etc. [1] [3] | - |
| 1B (Organophosphate) | Dimethoate [3] | Adult, Immature [3] | Corn, Soybean [3] | Known mite resistance concerns [3]. |
| 3A (Pyrethroid) | Bifenthrin [3] | Adult, Immature [3] | Corn, Soybean [3] | Can flare mite populations; soybean aphid resistance concerns [3]. |
| 6 | Abamectin (Agri-Mek) [3] | Adult, Immature [3] | Corn, Soybean [3] | - |
| 10B | Etoxazole (Zeal) [3] | Egg, Immature [3] | Corn, Soybean [3] | - |
| 23 | Spiromesifen (Oberon) [3] | Egg, Immature [3] | Corn, Soybean [3] | - |
Regular field scouting is critical. Use a hand magnifying lens to identify mites, eggs, and webbing on the undersides of leaves [4]. The leaf stippling and discoloration caused by feeding is the first visible evidence of infestation [2] [4].
For soybeans, use the following 0-5 scale to guide treatment decisions. Treatment is recommended at Rating 3 [3]:
The following workflow outlines the key stages of experimental field application, from initial assessment to post-application evaluation:
This compound is moderately toxic to mammals and can cause dermal and ocular irritation [5] [1]. Toxicokinetic studies indicate it is readily absorbed, metabolized, and excreted after oral or dermal administration [5]. It is harmful to aquatic organisms; contamination of water bodies must be avoided [1].
This compound is compatible with IPM programs [1]. However, be aware that certain broad-spectrum insecticides, particularly pyrethroids, can flare mite populations by harming their natural enemies [4] [7] [3]. A key biological control is a naturally occurring fungal pathogen that thrives under high humidity (>90%) and temperatures below 85°F [4]. Miticide and fungicide applications can negatively impact these beneficial pathogens [4] [3].
This protocol details the leaf-dipping bioassay method, a standard technique for evaluating the toxicity of acaricides like propargite against the two-spotted spider mite, Tetranychus urticae [1] [2]. The procedure is adapted from published studies that investigate acaricide efficacy and resistance.
The following diagram outlines the key stages of the bioassay procedure.
The tables below summarize key toxicological data for this compound and a potentiated mixture from published studies.
Table 1: Baseline Toxicity of this compound and Fenpyroximate Against Susceptible *T. urticae* [4]
| Acaricide | LC₅₀ (mg/L) | LC₉₉ (mg/L) | Notes |
|---|---|---|---|
| This compound | 19 - 81 | Not specified | Range across susceptible reference strains |
| Fenpyroximate | 24 - 76 | Not specified | Range across susceptible reference strains |
Table 2: Efficacy of this compound-Based Mixture (NNI 850.0 EW) [3] [5]
| Parameter | Finding | Significance |
|---|---|---|
| Co-toxicity Index | 1029 | Significant potentiation (synergy); mixture is more toxic than either component alone. |
| Mortality at 48h | Significantly higher (P<0.05) | Mixture is highly effective in bioassays. |
| Cross-Resistance | No cross-resistance observed | Non-overlapping 95% CIs with organophosphates and pyrethroids. |
Table 3: this compound Resistance in a Laboratory-Selected Strain of *Tetranychus cinnabarinus* [2]
| Strain | LC₅₀ (mg/L) | Resistance Ratio |
|---|---|---|
| Susceptible | 26.80 | 1x |
| Resistant | 687.16 | ~26x |
Understanding resistance mechanisms is crucial for sustainable mite management. This compound's primary target is mitochondrial ATP synthase, and resistance can involve overexpression of detoxification enzymes [2] [6].
The following diagram illustrates the current understanding of this compound's action and potential resistance pathways in spider mites.
This document synthesizes experimental data to establish detailed application notes and protocols for the acaricide propargite, with a specific focus on the critical role of temperature and relative humidity (RH) in optimizing its efficacy against the Two-Spotted Spider Mite (Tetranychus urticae).
The following table summarizes the core quantitative findings from the optimization study, which employed a Central Composite Design and Response Surface Methodology [1].
Table 1: Optimized Application Conditions for this compound against *Tetranychus urticae*
| Parameter | Tested Range | Optimized Value | Observed Mortality at Optimized Conditions | Key Influential Factors |
|---|---|---|---|---|
| Temperature | 25–30 °C | 26.01 °C | ~16% | The interaction between temperature and relative humidity was found to be statistically significant. |
| Relative Humidity | 55–65% | 62.97% | ||
| Application Dose | 900-2300 µl/L | Not fully specified* | A lower dose was used at the optimal T/RH point. |
*The study confirmed that the interaction effects of temperature and relative humidity for this compound were significant, and the maximum mortality was achieved at the specified temperature and humidity with a lower dose [1].
This section outlines the methodology cited in the research, providing a reproducible protocol for laboratory bioassays.
The experimental workflow for determining the optimal application parameters is as follows:
Step 1: Cultivation of Host Plants and Mite Colony [1]
Step 2: Age-Matching of Test Mites [1]
Step 3: Experimental Design and Treatment Application [1]
Step 4: Incubation and Data Collection [1]
The experimental data demonstrates that the efficacy of this compound is not solely dependent on the application dose but is significantly influenced by the interaction of ambient temperature and relative humidity [1]. The optimized conditions of 26.01°C and 62.97% RH provide a quantitative target for maximizing mortality of Tetranychus urticae while potentially reducing chemical input. Adhering to these refined application parameters can lead to more effective and sustainable pest management strategies in both research and field settings.
For researchers analyzing this compound, particularly in water, the following validated methods and key parameters are crucial. The core of the analysis involves liquid-liquid extraction followed by gas chromatography-mass spectrometry (GC-MS).
Table 1: Sample Extraction and Clean-up Procedures for Water
| Step | Procedure Description | Key Parameters & Reagents |
|---|
| Extraction | Liquid-liquid extraction [1] | Solvent: Dichloromethane Drying Agent: Anhydrous Sodium Sulfate | | Concentration | Evaporation of the organic extract [1] | Gentle stream of nitrogen or rotary evaporation | | Clean-up | Gel Permeation Chromatography (GPC) or Solid-Phase Extraction (SPE) [1] | Optional step for complex matrices; used in multi-residue methods |
Table 2: Instrumental Analysis and Method Performance
| Aspect | Description | Performance Metrics |
|---|---|---|
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) [1] | Mode: Selected Ion Monitoring (SIM) or Ion-Trap MS |
| Reported Limits of Quantitation (LOQ) | Varies by specific method and sample prep [1] | 0.05 µg/L (using SPE & GC Ion-Trap MS) 0.1 µg/L (in groundwater, using GC-MS-SIM) 2.5 µg/L & 15 µg/L (other GC-MS methods) | | Health-Based Guideline | Australian Drinking Water Guideline [1] | 0.007 mg/L (7 µg/L) |
The following workflow diagram summarizes the complete analytical procedure for this compound in water:
When setting up the analytical protocol, pay close attention to these factors derived from the referenced guidelines:
The available data from the search has some constraints. There is a lack of detailed, step-by-step sampling and extraction protocols for complex matrices like soil, sediment, or agricultural produce. Future work could focus on:
This compound is a non-systemic contact acaricide that has been used extensively in agricultural systems since its introduction in 1969 for the control of mite pests across various crops. [1] Chemically classified as a sulfite ester, this compound exhibits efficacy against a broad spectrum of mite species through its action as an inhibitor of mitochondrial ATP synthase, disrupting energy production in mite populations. [1] Despite decades of use, this compound has demonstrated remarkable resilience against resistance development compared to many other acaricides, maintaining its position in integrated pest management (IPM) programs and resistance management rotations. [2]
The continued relevance of this compound in modern agriculture is evidenced by market projections estimating a global market size of approximately $500 million in 2025, with expected growth to $750 million by 2033, representing a compound annual growth rate of 5%. [3] This sustained demand, particularly in agricultural regions with significant mite pressure, necessitates standardized protocols for evaluating this compound efficacy under field conditions. This document provides comprehensive application notes and experimental design guidelines to support researchers in generating reliable, reproducible field efficacy data for this compound across various crop systems and geographic regions.
This compound (IUPAC name: 2-(4-tert-butylphenoxy)cyclohexyl prop-2-ynyl sulphite) is a complex molecule with three chiral features and a molecular formula of C₁₉H₂₆O₄S. [1] The technical material typically has a minimum active substance purity of 870 g kg⁻¹ and presents as a dark yellow-brown viscous liquid at room temperature. [1] Key physicochemical properties include low water solubility (0.215 mg L⁻¹ at 20°C and pH 7) and high lipophilicity (Log P = 5.7), characteristics that influence its formulation, application, and environmental behavior. [1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Molecular mass | 350.47 g/mol | - | [1] |
| Water solubility | 0.215 mg/L | 20°C, pH 7 | [1] |
| Octanol-water partition coefficient (Log P) | 5.7 | 20°C | [1] |
| Solubility in organic solvents | 200,000 mg/L | Toluene, dichloromethane, acetone, hexane | [1] |
This compound primarily functions as a contact acaricide with no significant systemic activity, requiring thorough spray coverage for optimal efficacy. [1] Its mode of action involves inhibition of mitochondrial ATP synthase, classified under IRAC MoA Group 12C. [1] This mechanism disrupts oxidative phosphorylation, leading to energy depletion and mortality in target mite species. Recent research has confirmed that this compound also acts as a monoamine oxidase inhibitor, which may contribute to its overall toxicological profile. [4]
The compound demonstrates efficacy against a broad spectrum of economically significant mite species, including spider mites (Tetranychus spp.), European red mite (Panonychus ulmi), and flat mites (Brevipalpus spp.). [1] [5] This broad-spectrum activity, combined with its unique mode of action, makes this compound a valuable component in resistance management programs, particularly against mites that have developed resistance to other chemical classes.
This compound has demonstrated consistent efficacy against various mite species across multiple crop systems. Recent research on novel halogenated sulfite compounds derived from this compound scaffolds has revealed LC₅₀ values ranging from 14.32 to 14.85 mg L⁻¹ against Tetranychus cinnabarinus, indicating potent acaricidal activity. [2] Field studies have confirmed that this compound provides effective control of Brevipalpus yothersi populations in citrus production systems, though resistance monitoring is recommended as part of resistance management strategies. [5]
Table 2: this compound Efficacy Against Key Target Pests
| Target Pest | Crop | Efficacy Level | Notes | Reference |
|---|---|---|---|---|
| Tetranychus urticae (Two-spotted spider mite) | Multiple crops | LC₅₀: 19-81 mg/L (baseline) | Varies by population | [6] |
| Tetranychus cinnabarinus (Carmine spider mite) | Experimental | LC₅₀: 14.32-14.85 mg/L | Novel derivatives | [2] |
| Brevipalpus yothersi (Flat mite) | Citrus | Effective field control | Monitor for resistance | [5] |
| Panonychus ulmi (European red mite) | Pome fruit, stone fruit | Effective control | Known resistance cases | [1] |
Research has demonstrated that this compound exhibits significant potentiation when combined with other acaricides. A formulated mixture of fenpyroximate and this compound in a 3:10 ratio (NN1 850.0 EW) demonstrated a co-toxicity index of 1029, significantly higher than either compound applied alone. [6] This synergistic combination also showed no cross-resistance to existing organophosphate and pyrethroid resistance mechanisms, making it particularly valuable for managing resistant mite populations. [6]
Field efficacy studies for this compound require careful planning and execution to generate reliable, statistically valid data. The following elements are critical for proper study design:
Site Selection: Choose locations with documented history of mite infestations of sufficient uniformity to allow for valid statistical analysis. Consider soil type, irrigation practices, and previous pesticide applications that might impact results.
Experimental Design: Implement randomized complete block designs (RCBD) with a minimum of four replications per treatment. Plot size should be sufficient to allow for sampling without edge effects; for orchard crops, a minimum of 5-10 trees per plot is recommended, while for row crops, plots of at least 10m × 10m are appropriate.
Buffer Zones: Maintain adequate buffer zones (at least 3-5m) between plots to minimize spray drift and cross-contamination between treatments.
The following diagram illustrates the standardized workflow for this compound field efficacy studies:
Treatment protocols should include relevant commercial standards and appropriate controls:
This compound is commercially available in various formulations, including emulsifiable concentrates (EC), wettable powders (WP), and water-soluble bags, with concentrations typically ranging from 50% to 90% in technical formulations. [3] [1] Advances in formulation technology have led to developments such as microencapsulation for targeted delivery and reduced environmental impact. [3]
Application should be timed when mite populations are at economic threshold levels but before significant crop damage occurs. For most crops, this corresponds to initial mite detection or when populations reach 5-15 mites per leaf, depending on the crop and mite species. This compound should be applied in sufficient water volume to ensure complete coverage of the crop canopy; for dense canopies, higher water volumes (e.g., 500-1000 L/ha) may be necessary.
This compound is registered for use on a wide range of crops, with significant applications in:
The majority of this compound usage is concentrated in fruit and vegetable production, with particularly significant applications in vineyards and citrus orchards. [3] Different crops may have specific use restrictions, application rates, or pre-harvest intervals that must be observed in study designs.
Standardized assessment methods are critical for generating comparable data across studies:
Comprehensive studies should include:
Robust statistical analysis is essential for interpreting field efficacy data:
Comprehensive reporting should include:
Despite this compound's historical resilience to resistance development, recent studies have documented the need for vigilance in monitoring resistance in field populations. [5] Standardized bioassay methods for resistance detection include:
The following diagram outlines an integrated resistance management strategy incorporating this compound:
This compound's classification as an ATP synthase inhibitor (IRAC Group 12C) makes it a valuable component in resistance management programs. Effective strategies include:
Researchers should be aware of the varying regulatory status of this compound across regions:
When conducting field trials, particularly those intended for regulatory submissions, researchers must consider:
This compound remains a valuable tool for mite management in many agricultural systems worldwide, characterized by its unique mode of action and historically slow resistance development. These application notes provide comprehensive protocols for designing, implementing, and interpreting field efficacy studies that will generate reliable data to support its continued sustainable use. As agricultural practices and regulatory landscapes evolve, properly conducted field studies following these standardized protocols will be essential for informing integrated pest management decisions and resistance management strategies.
Researchers should remain attentive to emerging developments, including novel formulations with reduced environmental impact, enhanced resistance monitoring techniques, and new combination products that leverage this compound's synergistic potential with other acaricide chemistries.
| Mechanism | Key Findings / Mutations | Cross-Resistance Observed | Citation |
|---|---|---|---|
| Dispersal & Dynamics | Lower asymptotic dispersal rate (0.0930 cm/degree day vs 0.1047 in susceptible); forms resistant "hotspots". | Not specified | [1] |
| Target-Site Insensitivity | Mitochondrial complex II (IRAC Group 12C) inhibitor. Specific mutations in T. urticae not detailed in results. | High cross-resistance to This compound (RR 64) and acrinathrin (RR 196); moderate to abamectin, fenpropathrin, pyridaben, tebufenpyrad. | [2] [3] |
| Metabolic Detoxification | 2.5x higher MFO (p-nitroanisole-O-demethylation) activity; 2.2-2.5x higher esterase activity. Synergized by PBO. | High cross-resistance to fenpyroximate (RR 252). | [2] |
Here are detailed methodologies for key experiments cited in the research.
This standard method is used for diagnostic bioassays to determine resistance levels in field-collected populations [4].
This protocol is critical for accurate resistance monitoring, especially given the patchy distribution ("hotspots") of resistant mites [5].
The diagram below illustrates how resistance develops and can be managed in field populations.
Q1: Why do we see control failures with this compound even when resistant mites are present at low overall frequency? A1: Resistant T. urticae individuals exhibit a strong tendency to form 'hotspots' or patches due to their significantly lower dispersal rate compared to susceptible mites [1]. This clumped distribution means that even if the overall field resistance frequency is low, certain areas can have very high local densities of resistant mites, leading to apparent control failures in those spots.
Q2: What is the connection between fenpyroximate and this compound resistance? A2: Resistance to fenpyroximate (a METI acaricide) can confer high cross-resistance to this compound. A fenpyroximate-resistant strain showed a 64-fold resistance ratio to this compound. This cross-resistance is likely driven by enhanced metabolic detoxification via mixed-function oxidases (MFOs) and esterases, as evidenced by synergism with Piperonyl Butoxide (PBO) [2].
Q3: How rapidly can resistance to a new acaricide emerge in T. urticae? A3: While specific data for this compound was not found, research on a new acaricide, cyetpyrafen, shows that high-level resistance in T. urticae can emerge and spread across geographically distant populations within just three years of its introduction. This occurs through the independent appearance of multiple, identical mutations in the target site across different populations [6].
Q1: What is the known resistance status of spider mites to this compound? Spider mites are well-known for their capacity to develop resistance to many classes of miticides, including this compound [1]. Resistance has been recorded in several key pest species across the globe [2]. The following table summarizes specific species with documented cases of this compound resistance.
| Resistant Spider Mite Species | Geographic Documentation |
|---|---|
| European red mite (Panonychus ulmi) | New Zealand [1] |
| Two-spotted spider mite (Tetranychus urticae) | New Zealand, Overseas [1] |
| Tetranychus pacificus | Overseas [2] |
| Tetranychus turkestani | Overseas [2] |
| Oligonychus pratensis | Overseas [2] |
Q2: What is this compound's mode of action and resistance classification? this compound is a non-systemic acaricide with contact action [2]. Its primary mode of action is the inhibition of mitochondrial oxidative phosphorylation, specifically as an inhibitor of mitochondrial ATP synthase [2]. According to the Insecticide Resistance Action Committee (IRAC), it is classified as belonging to Mode of Action Group 12C [2].
Q3: What is the core strategy for managing this compound resistance? The core strategy is Integrated Pest Management (IPM). This approach combines chemical and non-chemical tools to control mite populations and reduce selection pressure for resistance [3] [1]. Key principles include:
Q4: Which beneficial insects are important for spider mite biological control? Conserving these natural enemies is a critical component of resistance management. The following table lists key biocontrol agents.
| Beneficial Organism | Target Pest | Application Context |
|---|---|---|
| Phytoseiulus persimilis | Two-spotted spider mite (TSM) | Greenhouses, strawberries, ornamentals [1] |
| Typhlodromus pyri | European red mite (ERM), TSM | Pipfruit (e.g., apples, pears) in IFP programs [1] |
| Six-spotted thrips | Spider mites | Various crops (e.g., almonds, vineyards) [3] |
Q5: What are the registered alternative miticides with different modes of action? Rotating with miticides from different IRAC groups is essential. The table below lists examples, but you must always check local regulations and labels for current registrations.
| Active Ingredient | IRAC Group | Example Activity Against | Example Crops |
|---|---|---|---|
| Abamectin | 6 | ERM, TSM | Apples, strawberries, ornamentals [1] |
| Clofentezine | 10A | ERM, TSM | Pipfruit, citrus, berries [1] |
| Etoxazole | 10B | ERM, TSM | Avocadoes, pipfruit [1] |
| Fenpyroximate | 21A | ERM, TSM | Pipfruit [1] |
| Mineral Oils | - | ERM, TSM | Various (dormant and summer use) [1] |
A key step in resistance management is actively monitoring mite populations for changes in susceptibility. Here is a generalized experimental workflow you can adapt.
Standardized Leaf-Dip Bioassay Protocol
This is a widely used method for assessing mite susceptibility to acaricides.
Problem: Inconsistent mortality results between bioassay replicates.
Problem: Control mortality is unacceptably high (>10%).
Here are answers to common experimental questions, with data and protocols derived from recent studies.
Q1: What are the key factors to optimize for maximum mortality efficacy of propargite against Tetranychus urticae?
The mortality efficacy of this compound against spider mites is significantly influenced by application dose, ambient temperature, and relative humidity. Research using a Central Composite Design has identified optimal ranges for these variables [1].
The table below summarizes the optimal conditions for this compound use against Tetranychus urticae:
| Factor | Optimal Condition | Experimental Mortality Rate |
|---|---|---|
| Dose | Not specified (see Q2 for novel compounds) | - |
| Temperature | 26.01 °C | Approximately 16% |
| Relative Humidity | 62.97% | Approximately 16% |
Note: The mortality rate was achieved under the combined optimal conditions of temperature and relative humidity. The model indicated that for this compound, the interaction between temperature and humidity was more significant than the dose factor alone in these specific tests [1].
Q2: Are there novel this compound analogues with improved efficacy and crop safety?
Yes, recent structural modifications have yielded promising analogues. Replacing the tert-butyl group on the benzene ring with chlorine or trifluoromethoxy, and substituting the propargyl group with fluorinated alkyl chains, has enhanced acaricidal activity and improved crop safety on cowpea seedlings [2] [3].
The table below compares the efficacy of two leading novel compounds with the parent structure:
| Compound | Key Structural Modifications | LC50 against T. cinnabarinus | Crop Safety (Cowpea) | Additional Activity |
|---|---|---|---|---|
| This compound | Baseline structure | - | Poor (Phytotoxic) | Acaricidal |
| Compound 5.16 | Benzene ring: Chlorine substitution Alkyl chain: 2-Fluoroethyl sulfite | 14.85 mg L⁻¹ | Excellent | Acaricidal | | Compound 5.32 | Benzene ring: Trifluoromethoxy substitution Alkyl chain: 3,3,3-Trifluoropropyl sulfite | 14.32 mg L⁻¹ | Excellent | Acaricidal & Aphicidal |
Q3: What is a detailed protocol for synthesizing novel halogenated this compound analogues?
The following workflow outlines the general synthesis procedure based on recent research [2] [3].
Experimental Protocol Details:
Q4: What is the standard bioassay method for testing acaricidal efficacy on spider mites?
The bean leaf disc method is a widely used and reliable bioassay for evaluating contact acaricides like this compound against Tetranychus urticae [1].
The provided FAQs cover key aspects of this compound optimization. To further your research, you could explore:
The following data summarizes the optimal application conditions for this compound against Tetranychus urticae (two-spotted spider mite) on beans, as determined through a response surface methodology. Please note that this data is from a specific agricultural context and its direct applicability to other systems should be verified.
Table 1: Optimal Application Conditions for this compound against Tetranychus urticae [1]
| Parameter | Optimal Condition | Notes / Other Tested Ranges |
|---|---|---|
| Temperature | 26.0 °C | Tested range in the study: 25–30 °C. |
| Relative Humidity | 63.0 % | Tested range in the study: 55–65%. |
| Application Dose | Not explicitly stated (Lowest effective dose) | Tested dose range: 900-2300 μl/L. The study aimed for the lowest effective dose under the stated temp/RH conditions [1]. |
| Reported Efficacy | ~16% mortality | Achieved under the optimal temperature and humidity conditions with the lowest dose. |
The quantitative data above was generated using the following standardized bioassay method. This protocol can serve as a reference for designing validation experiments.
Bioassay Method: Bean Leaf Disc Bioassay [1]
The workflow below summarizes the key stages of this protocol.
What is the dissipation pattern and safe harvest interval for this compound? While not related to temperature/humidity, research on tea crops shows that this compound residues dissipate exponentially after application, following first-order kinetics. The half-life was found to be between 1.63 and 1.92 days. Residues fell below the maximum residue limit (MRL of 5 mg/kg) by the 7th day, suggesting a 7-day safe harvest interval for tea [2]. This interval may vary depending on the crop and local regulations.
Are there resistance concerns with this compound? Yes. The 2019 Pacific Northwest Mint IPM Strategic Paper explicitly listed investigating resistance levels to miticides within mite populations as a top-priority research need, indicating that resistance to miticides like this compound is a recognized and ongoing challenge in pest management [3].
This table consolidates essential data on this compound's chemical characteristics and environmental behavior, which is crucial for understanding its persistence [1].
| Property | Description / Value | Implication for Persistence |
|---|---|---|
| Common Use | Non-systemic acaricide; used on fruits, vegetables, ornamentals, cotton [1]. | Widespread application increases environmental load. |
| Mode of Action | Inhibitor of mitochondrial ATP synthase [1]. | Affects energy production in a broad range of organisms. |
| Chemical Formula | C₁₉H₂₆O₄S [1] | -- |
| Water Solubility | 0.215 mg/L (at 20°C, pH 7) [1] | Very low solubility; suggests high adsorption to soil and organic matter, potential for runoff with soil particles. |
| Octanol-Water Partition Coefficient (Log P) | 5.7 [1] | High lipophilicity; indicates high potential to bioaccumulate in fatty tissues of organisms. |
| Primary Environmental Fate | Data not specific in search results. | -- |
Based on its properties, the general pathway of this compound in the environment and potential strategies for mitigation can be visualized. The following diagram maps this relationship.
Environmental Fate and Mitigation Strategies for this compound
Q1: Why is this compound considered persistent in the environment? Its high lipophilicity (Log P = 5.7) and low water solubility lead it to bind strongly to soil and organic matter, rather than dissolving and degrading in water [1]. This makes it prone to bioaccumulation.
Q2: What is the primary mechanism of action that makes this compound toxic? this compound is an inhibitor of mitochondrial ATP synthase. This means it disrupts the energy production (ATP synthesis) in cells, which is a fundamental process for most living organisms [1].
The table below summarizes key quantitative data for propargite resistance detection, primarily from studies on spider mites, which serve as a model for resistance monitoring.
| Species | Discriminating Concentration (% a.i.) | Resistance Ratio (RR) | LC50 of Resistant Strain (mg/L or % a.i.) | Key Findings / Notes |
|---|---|---|---|---|
| Tetranychus urticae (Twospotted spider mite) | 0.04% a.i. (or 400 ppm) [1] [2] | 67.2-fold [1] | 0.403% a.i. (4030 ppm) [1] | Resistance is incompletely dominant. This DC is validated for the Petri dish residue-Potter tower method [1]. |
| Brevipalpus yothersi (Citrus leprosis mite) | Information not specified in search results | RR50 values ranged from 4.8 to 92.1-fold across 19 field populations in Brazil [3] | LC50 values ranged from 90.79 to 1741.04 mg/L across field populations [3] | A susceptible strain LC50 was 18.90 mg/L. High resistance was found in populations from major citrus-producing regions [3]. |
| Neoseiulus barkeri (Predatory mite) | Information not specified in search results | 619.96-fold resistance to fenpropathrin [4] | 22,190.91 mg/L [4] | Data is for fenpropathrin, not this compound. Shows potential for high resistance in mites; resistance involved P450s and GSTs [4]. |
Here are the standard operational procedures for two key resistance detection methods.
This method is ideal for rapid screening of mite populations using a pre-defined Discriminating Concentration (DC) [1].
The workflow for this protocol can be visualized as follows:
The Insecticide Resistance Action Committee (IRAC) provides a validated test method for this compound [5].
Q1: What if mortality in my susceptible reference strain is not 100% at the Discriminating Concentration (DC)? A: The DC is designed to kill 100% of susceptible individuals. If this does not occur, the DC may need re-validation for your specific conditions or mite strain. Re-check the susceptibility of your reference strain and ensure your bioassay technique is precise, including the consistency of the applied residue and the health of the test mites [1].
Q2: My bioassay results are highly variable. What could be the cause? A: High variability can stem from several factors:
Q3: Are there molecular methods to detect this compound resistance? A: Yes, but they are less developed than bioassays. Research into molecular mechanisms is ongoing:
The relationship between resistance mechanisms and diagnostic techniques is summarized below:
Propargite is a non-systemic, broad-spectrum acaricide widely used in agriculture. Its primary strength in an IPM context is its reported compatibility with beneficial insect populations, as it has been observed to have little or no effect on beneficial insects, including predaceous mites, when used at recommended doses [1]. This makes it a valuable chemical tool that can be paired with biological control agents (BCAs).
The table below summarizes the core characteristics of this compound relevant to research and regulatory considerations [2] [3]:
| Property | Description |
|---|---|
| Chemical Class | Organosulfur [2] |
| Common Formulations | Wettable Powder (WP), Emulsifiable Concentrate (EC) [4] [3] |
| Mode of Action | Contact acaricide (Group 12C) [4] |
| Primary Hazard | Environmental contaminant; threat to aquatic systems [3] |
| EPA Registration | Yes [2] |
| California Registration | Yes [2] |
Understanding the persistence of this compound on crops is critical for scheduling applications and establishing safe pre-harvest intervals. The following table consolidates dissipation data from a controlled study on apples and tea [1]:
| Matrix | Initial Residue (mg/kg) | Half-life | Time to Meet MRL | Maximum Residue Limit (MRL) |
|---|---|---|---|---|
| Apple | 6.93 | 4.5 days | 9 days | 3 mg/kg (EPA) [1] |
| Tea (Manufactured) | 14.8 | 1.5 days | 7 days | 5-10 mg/kg (India/EPA) [1] |
| Soil | Varies with pH | 3-120 days (pH-dependent) | Persists for months | - |
Key Findings:
A core tenet of IPM is minimizing harm to non-target organisms. The ecotoxicity profile of this compound is mixed.
For researchers needing to validate residue data, the following methodology was used in the cited study [1]:
The following diagram illustrates the decision-making process for integrating this compound into an IPM strategy, balancing its benefits against its risks.
Q1: How does this compound fit into a resistance management strategy? this compound belongs to the IRAC Group 12C [4]. To minimize resistance development, it is crucial to rotate or mix it with acaricides from different mode-of-action groups. For example, in an aphid control program, rotating between insecticides from IRAC Group 28 and Group 9B is recommended [6]. Always consult the latest IRAC guidelines for specific rotation partners.
Q2: What are the primary environmental concerns associated with this compound use? The main concern is its potential as an environmental contaminant, particularly its ability to penetrate soil and potentially contaminate groundwater and nearby streams [3]. Its persistence in soil is highly variable, lasting from days to months depending on pH [1]. Furthermore, it poses a high toxicity risk to honey bee larvae [5], mandating careful use to protect pollinators.
Q3: What specific personal protective equipment (PPE) is recommended for handlers? Given that this compound can cause irritation to the eyes, skin, and mucous membranes, and is absorbed dermally [3], appropriate PPE is essential. Standard recommendations from safety data sheets include rubber gloves and boots, safety goggles or a face mask, a hooded suit, and either a respirator with an approved canister or a self-contained breathing apparatus [3].
For quick reference, here are answers to the most common issues researchers encounter with propargite phytotoxicity.
| Question | Answer & Key Preventive Measures |
|---|---|
| What are the visual symptoms of phytotoxicity? | Symptoms include necrotic spots/flecking, leaf edge burn, chlorosis (yellowing), distorted growth, and in severe cases, death of growing points [1]. |
| Which factors most increase phytotoxicity risk? | Risk is highest with improper application (e.g., drift, high concentration), use on environmentally stressed plants, and application during high temperature or humidity [1]. |
| How can application methods be optimized? | Ensure thorough and even coverage without excess runoff. Avoid application under stressful environmental conditions for the crop. Always follow label recommendations for the specific crop and use properly calibrated equipment [1] [2]. |
| Are some plant species more sensitive? | Yes, some species show higher sensitivity. Research indicates geranium, poinsettia, annual vinca, and New Guinea impatiens are among the more susceptible species and require extra caution [1]. |
For researchers designing experiments to study or mitigate this compound phytotoxicity, the following workflow provides a systematic approach.
This phase establishes a baseline for this compound's effects on specific crops.
This phase investigates how environmental factors and plant physiology influence phytotoxicity.
This phase delves into the molecular and biochemical mechanisms of phytotoxicity.
ATPsynF0-2, ATPsynF0-4), as this compound exposure has been shown to regulate their expression in mites, and similar mechanisms may exist in plants [4].
The table below summarizes the key safety and stability information found in the search results.
| Aspect | Key Information | Relevance to Storage & Handling |
|---|---|---|
| General Toxicity | Classified as "slightly hazardous" (WHO); can cause human dermatitis; highly toxic to fish and crustaceans [1]. | Indicates a need for careful personal protective equipment (PPE) and environmental containment. |
| Chemical Stability | Hydrolysis rate is highly pH-dependent. Half-lives are 2.2 days (pH 9, alkaline), 75 days (pH 7, neutral), and 120 days (pH 5, acidic) [1]. | Highly significant. Suggests the chemical is unstable in alkaline conditions. Storage containers and areas must be protected from alkaline substances. |
| Phytotoxicity | Known to have phytotoxic effects (plant damage) on certain crops, especially under high-temperature conditions [2]. | While related to field use, this suggests the technical material may be sensitive to temperature, warranting controlled storage conditions. |
Since explicit storage data is limited, researchers often need to verify stability for their specific samples. Ultraviolet-visible (UV-Vis) spectrophotometry is a common and inexpensive method for this purpose [3]. The workflow below outlines the general process for monitoring this compound concentration and stability over time.
Here is a detailed methodology based on standard UV-Vis practices [3]:
When using UV-Vis to monitor stability, be aware of these factors that can affect measurement accuracy [3]:
To build a more complete guide, I suggest you:
This compound is a non-systemic, contact acaricide widely used in agriculture to control phytophagous mites [1] [2]. The core principle for any tank mix is to maintain the efficacy of each component while ensuring physicochemical stability.
The table below summarizes key findings from a study on mixing this compound with commonly used insecticides for managing the citrus leprosis mite, Brevipalpus yothersi.
| Compatibility Status | Compatible Insecticide(s) | Incompatible Insecticide(s) (with Spirodiclofen) | Key Research Findings |
|---|---|---|---|
| Physicochemical | Mixtures with various insecticides showed no interference with physicochemical stability [3] [4]. | Mixtures with various insecticides showed no interference with physicochemical stability [3] [4]. | Mixing insecticides with acaricides spirodiclofen, this compound, and cyflumetofen did not negatively affect the physicochemical stability of the spray mixtures [3] [4]. |
| Biological (Efficacy) | Research focused on this compound found mixtures did not reduce its control efficiency [4]. | Imidacloprid, Bifenthrin, Cypermethrin, and Phosmet (when mixed with the acaricide spirodiclofen) [3] [4]. | The study highlighted that some insecticide-acaricide combinations can be antagonistic. Specifically, mixing the above insecticides with spirodiclofen (not this compound) reduced its control efficiency by 9.7% to 21.9% [3] [4]. |
> Critical Note on Data: The search results do not contain a comprehensive compatibility table for this compound with other acaricides. The most relevant data pertains to its physicochemical compatibility and lack of antagonism when mixed with insecticides. The specific incompatibilities listed in the table above involve the acaricide spirodiclofen, not this compound, serving as a critical example of biological antagonism that can occur in tank mixes [4].
Before combining any chemicals, conducting a small-scale compatibility test is crucial. The following workflow and protocol, adapted from general industry standards and the methodologies in the search results, provide a framework for your experiments [3] [5].
This protocol evaluates both the physical and biological compatibility of tank mixtures [3] [4] [5].
Q1: Can I mix this compound with copper-based fungicides? A: The search results do not provide specific data on this compound-copper mixtures. One source notes that a different biological product was compatible with one copper hydroxide product at a specific rate but incompatible with copper octanoate and copper sulfate, highlighting that compatibility is highly formulation-specific [5]. Always conduct a jar test first.
Q2: What is the primary risk when tank-mixing this compound? A: The main risk, as evidenced by research on other acaricides, is biological antagonism—where the mixture is physically stable but one chemical reduces the pest control efficiency of the other, leading to treatment failure [3] [4]. Physical clogging of sprayers is another operational risk.
Q3: Where can I find the most authoritative and specific compatibility data? A: The most reliable information source is the manufacturer's label and technical documentation for the specific product you are using. The research analyzed indicates that regulatory bodies are moving toward making tank-mix information on labels mandatory [4].
The table below summarizes toxicity data from a 2025 study on the European red mite (Panonychus ulmi), a major agricultural pest. The LC50 (Lethal Concentration to 50% of the population) and Relative Toxicity values allow for a direct comparison of efficacy. A lower LC50 indicates a more potent chemical [1].
| Acaricide | LC50 (ppm) | Relative Toxicity |
|---|---|---|
| Cyenopyrafen | 100.35 | 74.68 |
| Fenazaquin | 130.22 | 57.00 |
| Etoxazole | 203.25 | 36.57 |
| Spiromesifen | 205.11 | 36.20 |
| Propargite | 626.47 | 11.86 |
| This compound + Hexythiazox | 629.65 | 11.80 |
| Horticultural Mineral Oil (HMO) | 7434.42 | - |
Source: Research Article (2025), Comparative toxicity and dose-mortality analysis of acaricides... [1]
The order of toxicity based on LC50 values is: Cyenopyrafen > Fenazaquin > Etoxazole > Spiromesifen > Hexythiazox > this compound > this compound + Hexythiazox > HMO [1].
The quantitative data in the table above was generated using a standardized bioassay method. Here is the detailed experimental protocol from the cited research [1]:
Beyond its efficacy on target pests, a 2025 study identified this compound as one of ten pesticides directly toxic to neurons critical in Parkinson's disease. The research used a novel paradigm [2]:
This relationship between agricultural use and neuronal impact can be visualized in the following pathway:
When evaluating this compound against other acaricides, consider these broader scientific and regulatory contexts:
This compound is an acaricide first introduced in the 1960s for controlling mites on various crops [1] [2]. The following table summarizes its key toxicological properties:
| Toxicity Parameter | Findings and Data | Source/Study Details |
|---|---|---|
| Acute Toxicity (Oral) | Low to moderate toxicity. Rat LD₅₀: ~1,000 - 4,000 mg/kg [3]. | - |
| Acute Toxicity (Dermal) | Low to moderate toxicity. Rat LD₅₀: 250 mg/kg (male), 680 mg/kg (female); Rabbit LD₅₀: >3,000 mg/kg [3]. | - |
| Irritation | Strong skin and eye irritant. Causes erythema, edema, and eschar formation in rabbits [3]. | A study noted its potential to cause chemical burns and dermatitis in handlers [3]. |
| Sensitization | Not classified as a sensitizer under tested conditions [3]. | A modified Buehler test found it was not a sensitizer, though the study had some technical deficiencies [3]. |
| Mode of Action (MoA) | Inhibitor of mitochondrial ATP synthase (IRAC MoA Group 12C) [1] [3]. Also an inhibitor of monoamine oxidase (MAO) [3]. | Non-systemic acaricide with contact action; inhibits oxidative phosphorylation [1]. |
| Chronic Toxicity & Carcinogenicity | A NOAEL of 15 mg/kg bw/day was established from a multi-generation reproductive toxicity study [2]. | An ADI of 0-0.15 mg/kg bw was established by the 1982 Joint FAO/WHO Meeting [2]. The EPA has classified it as a "forever chemical" under certain criteria, including carcinogenicity [1]. |
| Toxicokinetics | Absorbed via GI tract and skin. Undergoes hydrolysis at the sulfite ester followed by oxidation/hydroxylation. Eliminated in urine and feces [3]. | In rats, a single oral dose was largely excreted within 96 hours. Dermal absorption rates varied (2-33%) depending on formulation and exposure time [2]. |
The toxicological profile above is supported by specific studies, some of which detail the experimental methodologies.
This compound's primary mode of action is the disruption of energy production in mitochondria. The diagram below illustrates this signaling pathway and its cellular consequences.
This compound's Mitochondrial Toxicity Pathway
This diagram shows the cascade of events following this compound exposure. The core mechanism is the inhibition of mitochondrial ATP synthase (Complex V), which disrupts oxidative phosphorylation and leads to a critical failure of cellular energy production [1] [3]. This can ultimately result in cell death. A secondary, but notable, mechanism is the inhibition of monoamine oxidase (MAO), an enzyme critical for neurotransmitter metabolism, which may contribute to neurotoxic effects [3].
While a full quantitative comparison with many modern acaricides is not available in the search results, one study provides a direct efficacy comparison on a target species, which can be informative.
This data shows that against this specific pest, this compound was less potent than several newer acaricides but more potent than dicofol, an older compound [4]. It is crucial to note that this data reflects toxicity to the target pest, not mammalian toxicity.
It is important to contextualize this information for a professional audience:
This compound is a non-systemic sulfite ester acaricide first introduced in 1969. Its primary mode of action is the inhibition of mitochondrial ATP synthase, disrupting energy production in mites [1] [2].
The environmental profile of this compound presents several concerns, which are quantified in the table below.
| Property | Value | Implication / Key Fact |
|---|---|---|
| Solubility in Water (at 20°C) | 0.215 mg/L [2] | Low; indicates high potential for adsorption to soil and organic matter. |
| Octanol-Water Partition Coefficient (Log P) | 5.7 [2] | High; indicates strong potential for bioaccumulation. |
| Aquatic Ecotoxicity | Acute EC50 (algae) ≤ 0.1 mg/L [2] | Classified as highly toxic to aquatic organisms [2]. |
| Soil / Environmental Degradation | DT50 (aerobic, lab at 20°C): 35 days [2] | Moderately persistent in the environment. |
| Bee Toxicity | Hive hazard alert based on data [2] | Poses a risk to pollinators, though specific LD50 is not provided in search results. |
A 2025 meta-analysis in Nature Communications reviewing over 1,700 studies confirmed that all pesticide classes, including acaricides, have broad-scale detrimental effects on non-target organisms, affecting their growth, reproduction, and physiological functions [3].
The table below compares this compound with other common acaricides based on efficacy, resistance, and key considerations.
| Acaricide | IRAC Group & Mode of Action | Efficacy & Resistance | Key Advantages & Disadvantages |
|---|---|---|---|
| This compound | 12C: Mitochondrial ATP synthase inhibitor [2] | Effective against spider mites; no significant resistance issues reported to date [4]. | Adv. Long history of use, broad-spectrum mite control [5]. Disadv. Phytotoxicity to some crops, high aquatic toxicity, bioaccumulation potential [4] [2]. |
| Bifenazate | 25: Unknown, but believed to be a neural oscillator [4] | Effective, but resistance has been documented in Tetranychus spp. [4] | Considered a reduced-risk insecticide by the US EPA; lower toxicity to beneficials. |
| Spirodiclofen | 23: Inhibits lipid synthesis (ACCase inhibitor) [4] | Effective, but resistance has been documented [4] | Selective acaricide/insecticide; good activity on mobile stages. |
| Etoxazole | 10: Inhibits chitin synthesis (mite growth regulator) [4] | Effective, but resistance has been documented [4] | Long-lasting control via ovicidal and larvicidal activity. |
| Flupentiofenox | Unspecified in results; novel compound | Novel compound showing potent efficacy in reducing ATP levels [4] | High efficacy against mites and other sucking insects; considered a promising candidate [4]. |
Research is actively developing new acaricides to overcome the limitations of existing products.
For researchers looking to replicate or build upon the cited studies, here is a summary of the key methodologies.
This is a standard protocol for testing contact toxicity against spider mites [4].
Below is a workflow diagram illustrating this experimental process:
This compound remains a technically effective acaricide with a unique resistance profile. However, its high potential for bioaccumulation, aquatic toxicity, and phytotoxicity risks are significant disadvantages [4] [2]. The future of mite control lies in:
This compound remains a registered pesticide in the United States and California for agricultural use against mites [1]. Regulatory bodies continuously evaluate pesticides, which can lead to changes in status or permitted residue levels.
The table below summarizes the current regulatory context in key regions:
| Region / Organization | Regulatory Status & Context | Key Points & Recent Actions |
|---|---|---|
| United States (EPA) | Registered [1]. Subject to continuous evaluation and potential mitigation [2]. | Pesticide registrations are periodically reviewed. A 2025 cancellation order for other pesticides illustrates ongoing regulatory activity [3]. |
| California (DPR) | Registered; not listed as under reevaluation [1]. | DPR actively monitors pesticide use, illnesses, and environmental residues to inform potential future actions [2]. |
| European Union (EU) | Context on MRL setting process provided. | EU recently adopted regulations lowering MRLs for certain pesticides (e.g., clothianidin, thiamethoxam) based on environmental grounds, a relatively new approach [4]. This trend could influence future reviews of other chemicals. |
Recent scientific research focuses on modifying the this compound structure to overcome its limitations, particularly phytotoxicity (plant damage) [5]. The following table summarizes experimental data for two of the most promising new compounds compared to the original this compound.
| Compound | Structural Modifications | Biological Activity (against Tetranychus cinnabarinus) | Key Experimental Findings |
|---|---|---|---|
| This compound | Original structure | -- | Known to cause phytotoxicity on certain crops, especially under high temperatures [5]. |
| Compound 5.16 | Benzene ring: tert-butyl group replaced with chlorine or trifluoromethoxy. Alkyl chain: Propargyl group replaced with a 2-fluoroethyl group [5]. | LC₅₀: 14.85 mg/L [5] | Superior acaricidal activity; demonstrated excellent crop safety on cowpea seedlings [5]. | | Compound 5.32 | Benzene ring: tert-butyl group replaced with chlorine or trifluoromethoxy. Alkyl chain: Propargyl group replaced with a 3,3,3-trifluoropropyl group [5]. | LC₅₀: 14.32 mg/L [5] | High acaricidal activity; also exhibited unusual aphicidal activity, which is rare for this chemical class [5]. |
The workflow below illustrates the process of creating and testing these novel compounds.
The experimental data in the table above was generated using the following standardized methodology [5]:
| Crop | Target Pests | Recommended Application (73% EC) | Key Efficacy Notes | Safety & Resistance Notes |
|---|---|---|---|---|
| Citrus [1] [2] | Citrus rust mites, spider mites, six-point leaf-eating mites [1] | 1500-2000x dilution (pre-flower); 3000-3500x (post-flower); 2500-3000x (Jun-Sep) [1] | Good control effect; efficacy is temperature-dependent [1]. | Mites show no resistance after 30+ years of use; risk of phytotoxicity to young fruits at high temps [1]. |
| Apple [1] | Panonychus ulmi, hawthorn spider mites [1] | 1500-2000x dilution [1] | Good control effect [1]. | Information not specified in sources. |
| Tea [1] [2] | Tea tarsus mites, tea orange gall mites, tea gall mites [1] | 30-40ml mixed with 50-75kg water per mu [1] | Data supports setting Maximum Residue Limits (MRLs) [2]. | Relatively safe for natural enemies; established MRLs for consumer safety [1] [2]. |
| Cotton [1] | Spider mites [1] | 30-45ml mixed with 60-75kg water per mu [1] | Good control effect [1]. | Information not specified in sources. |
| Vegetables (Solanaceous, Beans, Melons) [1] | Spider mite nymphs and larvae [1] | 23-40ml mixed with 75-100kg water per mu; >2300x dilution for seedlings [1] | Effective in early infestation stages [1]. | Seedlings (<25cm height) require higher dilution to avoid damage [1]. |
To help design your own evaluation protocols, here is a summary of this compound's known mechanism and relevant experimental data.
This compound is a non-systemic organosulfur acaricide with contact and stomach poison action [1]. It acts as an enzyme inhibitor that disrupts the normal respiratory metabolism of mites, leading to their death. Mites typically stop feeding and reduce egg-laying shortly after exposure, with mortality occurring within 48 to 96 hours [1].
The following diagram illustrates its pathway of action and key characteristics:
The table below positions this compound against some other common acaricides, based on available data.
| Acaricide | Mode of Action | Key Strengths | Key Limitations |
|---|---|---|---|
| This compound [1] | Contact/Stomach poison, respiratory metabolism inhibitor | Broad-spectrum, low resistance development after decades of use, cost-effective [1]. | Non-systemic, poor ovicidal activity, efficacy drops <20°C, potential phytotoxicity [1]. |
| Profenofos [1] | Organophosphate, acetylcholinesterase inhibitor | Fast-acting [1]. | Long residual period (up to 6 months), high risk of residue exceedance, phytotoxicity risk on citrus [1]. |
| Spirodiclofen [1] | Lipid biosynthesis inhibitor, tetronic acid derivative | Effective against eggs, larvae, and nymphs [1]. | Ineffective against adult mites [1]. |
| Diafenthiuron [1] | Mitochondrial respiration inhibitor | Effective against larvae, nymphs, and adults; good quick-acting properties [1]. | Limited ovicidal activity [1]. |
The core of the analysis lies in comparing the intrinsic toxicity of the acaricides against target mites. The following table summarizes key experimental data, primarily from a 2025 study on the European red mite (Panonychus ulmi) on apple. The toxicity is expressed as LC50 (Lethal Concentration 50), which is the concentration required to kill 50% of a test population; a lower LC50 indicates higher potency [1].
| Acaricide | LC50 (ppm) | Relative Toxicity | Key Characteristics & Notes |
|---|---|---|---|
| Cyenopyrafen | 100.35 [1] | 74.68 [1] | Most toxic compound tested; modern acaricide [1]. |
| Fenazaquin | 130.22 [1] | 57.0 [1] | Highly potent; second most toxic in the study [1]. |
| Etoxazole | 203.25 [1] | 36.57 [1] | Insect Growth Regulator (IGR); effective against immature stages [1]. |
| Spiromesifen | 205.11 [1] | 36.20 [1] | Lipid biosynthesis inhibitor; similar efficacy to etoxazole [1]. |
| Hexythiazox | 529.75 [1] | 14.03 [1] | Another IGR; less toxic to adults than above options [1]. |
| Propargite | 626.47 [1] | 11.86 [1] | Broad-spectrum, non-systemic; lower intrinsic toxicity [1] [2]. |
| This compound + Hexythiazox | 629.65 [1] | 11.80 [1] | Combination product; showed lowest toxicity among chemical treatments in this study [1]. |
| Horticultural Mineral Oil (HMO) | 7434.42 [1] | (Baseline) | Least toxic; physical mode of action; key component in sustainable IPM [1]. |
> Note on Experimental Protocol (Source: [1]): The data in the table above were generated through standardized dose-mortality bioassays. Mites were exposed to a range of concentrations of each acaricide. The LC50 values and their corresponding 95% fiducial limits were then calculated using probit analysis [1], a standard statistical procedure for analyzing binomial response data.
Beyond direct toxicity, the choice of acaricide involves weighing benefits against a complex set of costs and risks. The following table expands the analysis to include these critical factors.
| Acaricide | Key Benefits | Key Costs & Risks |
|---|---|---|
| Cyenopyrafen / Fenazaquin | High potency ensures effective control at low concentrations [1]. | Higher intrinsic toxicity may pose greater environmental and non-target risks; potential for faster resistance development if overused. |
| Etoxazole / Hexythiazox / Spiromesifen | Specific mode of action (e.g., IGR) can be safer for beneficial insects and mites; often fit well in IPM [1]. | Primarily effective against juvenile stages; may not control adult mite populations, requiring precise timing of application. |
| This compound | Cost-effectiveness [3]; broad-spectrum activity [4]; well-established and familiar to farmers [3]. | Lower intrinsic toxicity requires higher application rates [1]; significant environmental and health concerns including potential carcinogenicity and high aquatic toxicity [3] [2]; increasing regulatory restrictions [3]. |
| Horticultural Mineral Oil (HMO) | Excellent safety profile for humans, pollinators, and natural enemies [1]; physical mode of action means no known resistance [1]. | Very low intrinsic toxicity requires very high application volumes [1]; may need more frequent applications; can cause phytotoxicity if misapplied. |
The tabular analysis highlights broader risks associated with this compound use, which are critical for a full cost-benefit assessment.
For researchers, the methodologies behind the cited data are as important as the results. Below are outlines of key experimental approaches.
This protocol is fundamental for generating the LC50 data presented in the first table.
This methodology uses the Environmental Impact Quotient (EIQ) to translate field use patterns into a risk estimate.
Based on the synthesized data, the choice of acaricide involves a clear trade-off:
For researchers and professionals, the strategic path forward should emphasize:
| Miticide/Acaricide | Efficacy / Control Level | Key Findings / Context |
|---|---|---|
| Propargite | Effective overall [1] | Found effective on field roses with extensive past miticide exposure [1]. |
| Bifenthrin | Effective everywhere [1] | Consistently effective across all tested sites [1]. |
| Fluvalinate | Effective everywhere [1] | Consistently effective across all tested sites [1]. |
| Azocyclotin | Effective everywhere [1] | Consistently effective across all tested sites [1]. |
| Cyhexatin | Effective everywhere [1] | Consistently effective across all tested sites [1]. |
| Fenbutatin oxide | Variable control [1] | Efficacy varied significantly between different test sites [1]. |
| Clofentezine | Excellent to ineffective [1] | Excellent control on populations not previously exposed; complete resistance observed at a site with a 2-year application history [1]. |
| Hexythiazox | Excellent to ineffective [1] | Excellent control on populations not previously exposed; complete resistance observed at a site with a 2-year application history [1]. |
| GC16 | Good controlling effect [2] | Novel, eco-friendly agent; acts via contact toxicity, damaging mite cuticle and causing mitochondrial dysfunction [2]. |
For researchers designing experiments, the methodologies from recent studies provide robust models for evaluating miticide performance.
This protocol, used to evaluate the new acaricide GC16, assesses toxicity to different mite life stages [2].
This method tests efficacy under real-world conditions, as seen in a study on field roses [1].
The available data provides a foundational comparison, though the most direct data for this compound is not recent. To get a complete and current picture, you may need to consult specialized agricultural databases or recent field trial reports from your region.
Propargite is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 12C acaricide. Its specific mode of action is the inhibition of mitochondrial ATP synthase [1] [2]. This action disrupts energy production within mite cells, leading to their death.
The molecular basis for this mechanism is supported by research showing that exposure to this compound regulates the expression of specific ATP synthase genes in mites, such as TcATPsynF0-2 and TcATPsynF0-4 [3]. Furthermore, studies on resistant mite strains have linked decreased expression of certain ATP synthase genes to this compound resistance, confirming that ATP synthase is its primary target site [3].
The following diagram illustrates the core inhibitory action of this compound and the genes involved in resistance.
The table below summarizes experimental data comparing the toxicity of this compound to other acaricides against a laboratory strain of the Two-Spotted Spider Mite (Tetranychus urticae). Lower LC50 values indicate higher potency [4].
| Acaricide | LC50 (against adults) | IRAC Mode of Action Group (if known from search results) |
|---|---|---|
| Abamectin | 0.39 ppm | 6 |
| Fenpyroximate | 5.67 ppm | 21A |
| Spiromesifen | 12.53 ppm | 23 |
| Chlorfenapyr | 32.24 ppm | 13 |
| This compound | 77.05 ppm | 12C |
| Dicofol | 146.65 ppm | Not classified (UN) |
Additionally, the same study evaluated effects on other life stages [4]:
The following table contrasts key characteristics of this compound with other acaricides, providing context for its use and limitations [4] [5] [2].
| Property | This compound | Comparative Agent (e.g., Spiromesifen) |
|---|---|---|
| Primary Use | Miticide | Miticide / Insecticide |
| Crop Safety | Can be phytotoxic (especially under high temperatures) | Generally safer on cowpea seedlings (based on novel analogues) |
| Resistance Issues | No significant resistance reported in over 50 years of use | Resistance development is a known challenge for many older acaricides |
| Toxicity to Non-Targets | Highly toxic to amphibians, fish, and zooplankton; potential carcinogen | Varies by specific compound |
| Human Toxicity | Skin and eye irritant; can cause dermatitis | Varies by specific compound |
The search results refer to a standard laboratory bioassay method for evaluating acaricide efficacy against Tetranychus urticae [4]. While a complete step-by-step protocol is not provided, the key elements of the methodology are:
The data indicates that this compound, while less potent than some newer acaricides like abamectin, remains a useful compound, particularly due to its unique mode of action and the lack of widespread resistance [4] [5]. However, its drawbacks include lower potency, potential phytotoxicity, and environmental toxicity [5] [2] [6].
Recent research is focusing on designing novel analogues of this compound to overcome these limitations. Key structural modifications include [5]:
Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard